molecular formula C24H19NO6 B2826765 3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-09-2

3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No. B2826765
CAS RN: 610751-09-2
M. Wt: 417.417
InChI Key: HLVCGAVGNPWXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromen-4-one . Chromen-4-one derivatives are a significant structural entity that belongs to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chromen-4-one derivatives have been synthesized for various purposes . For instance, a simple synchronous fluorescent chemosensor 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (3-HC) has been synthesized for the selective analysis of Al 3+ .

Scientific Research Applications

Catalysis in Organic Synthesis

3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one and its derivatives have been utilized as catalysts in organic synthesis. For instance, in the synthesis of Warfarin and its analogues, novel polystyrene-supported catalysts were tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This synthesis produced high to quantitative conversion yields, demonstrating the catalyst's effectiveness in organic reactions and its potential for reuse (Alonzi et al., 2014).

Antibacterial Properties

Compounds related to this compound have shown significant antibacterial properties. For instance, derivatives of 4-hydroxy-chromen-2-one were synthesized and exhibited high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The antibacterial activity of these compounds, characterized using advanced instrumental methods of analysis, suggests their potential in medicinal chemistry and drug design (Behrami & Dobroshi, 2019).

Crystal Structure and Molecular Conformation

The molecular structure of related compounds provides insights into their physical and chemical properties. For instance, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed that the six-membered carbocyclic ring adopts an envelope conformation, while the pyran ring maintains a flat-boat conformation. Such detailed understanding of molecular conformation is crucial in the design and development of new compounds with desired properties (Inglebert et al., 2014).

Colorimetric Sensing and Molecular Recognition

Derivatives of this compound have been used in the development of chemo-sensors for the selective colorimetric detection of ions like Cu2+ in aqueous solutions. These sensors show promise for practical applications, including environmental monitoring and the development of test strips for detecting specific ions in various settings (Jo et al., 2014).

Photophysical Properties

The photophysical properties of certain derivatives make them suitable for applications in fluorescence sensing and imaging. For instance, the unique fluorescence properties of a related compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, show strong fluorescence in protic solvents, making it applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).

Phototransformation and Chemical Synthesis

The compound and its derivatives have been studied for their behavior under phototransformation, demonstrating their potential in the synthesis of complex molecules with unique structures. For example, the phototransformation of certain chromenones resulted in the production of compounds with an exotic tetracyclic scaffold, indicating their utility in advanced organic synthesis and material science (Khanna et al., 2015).

properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-15-23(19-5-3-4-6-21(19)29-2)24(26)20-12-11-18(13-22(20)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCGAVGNPWXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.